molecular formula C23H27NO4 B181501 2-(1-benzhydryl-azetidin-3-yl)malonic acid diethyl ester CAS No. 181941-94-6

2-(1-benzhydryl-azetidin-3-yl)malonic acid diethyl ester

Cat. No.: B181501
CAS No.: 181941-94-6
M. Wt: 381.5 g/mol
InChI Key: CEVCRAJVGQECAV-UHFFFAOYSA-N
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Description

2-(1-benzhydryl-azetidin-3-yl)malonic acid diethyl ester is a chemical compound with the molecular formula C23H27NO4 It is a derivative of diethyl malonate, where the hydrogen atoms on the methylene group are replaced by a benzhydryl and an azetidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (1-benzhydryl-3-azetidinyl)malonate typically involves the reaction of diethyl malonate with 1-benzhydryl-3-azetidinyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of diethyl (1-benzhydryl-3-azetidinyl)malonate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control of temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(1-benzhydryl-azetidin-3-yl)malonic acid diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-benzhydryl-azetidin-3-yl)malonic acid diethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl (1-benzhydryl-3-azetidinyl)malonate involves its interaction with specific molecular targets and pathways. The benzhydryl and azetidinyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester of malonic acid, used in organic synthesis.

    Dimethyl malonate: Another ester of malonic acid, with similar reactivity but different physical properties.

    Benzhydryl derivatives: Compounds with a benzhydryl group, used in various chemical and pharmaceutical applications.

Uniqueness

2-(1-benzhydryl-azetidin-3-yl)malonic acid diethyl ester is unique due to the presence of both benzhydryl and azetidinyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.

Properties

CAS No.

181941-94-6

Molecular Formula

C23H27NO4

Molecular Weight

381.5 g/mol

IUPAC Name

diethyl 2-(1-benzhydrylazetidin-3-yl)propanedioate

InChI

InChI=1S/C23H27NO4/c1-3-27-22(25)20(23(26)28-4-2)19-15-24(16-19)21(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,19-21H,3-4,15-16H2,1-2H3

InChI Key

CEVCRAJVGQECAV-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC

Canonical SMILES

CCOC(=O)C(C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC

Synonyms

2-(1-benzhydryl-azetidin-3-yl)malonic acid diethyl ester

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of sodium hydride (4.97 g, 0.129 mol) in 130 mL of anhydrous dimethyl formamide was added diethyl malonate (22.7 mL, 0.142 mol) dropwise at 0° C. and this reaction mixture was stirred at room temperature for 2 h. 1-Benzhydryl-3-(toluene-4-sulfonyl)-azetidine was added to it dropwise at 0° C. and reaction mixture was refluxed at 110° C. for 20 h. Excess sodium hydride was quenched with ammonium chloride, DMF was removed, and the reaction mixture was partitioned between chloroform and water; the aqueous layer was extracted with chloroform, the solvent was removed in vacuo, and purification by (neutral alumina) chromatography and 30% ethyl acetate/hexanes as eluent provided 2-(1-benzhydryl-azetidin-3-yl)-malonic acid diethyl ester. 1H-NMR (400 MHz, CDCl3), δ ppm 7.41-7.17 (m, 10H), 4.34 (s, 1H), 4.25-4.09 (m, 3H), 3.66 (d, 1H, J=3.66 Hz), 3.41-3.37 (m, 2H), 3.07-2.99 (m, 1H), 2.93-2.90 (m, 2H), 1.25-1.23 (m, 6H)
Quantity
4.97 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
22.7 mL
Type
reactant
Reaction Step Two
Name
1-Benzhydryl-3-(toluene-4-sulfonyl)-azetidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 17.90 g (111.80 mmol) of diethyl malonate dissolved in 250 ml of tetrahydrofuran was added 4.07 g (101.75 mmol) of 60% sodium hydride at room temperature, followed by 2 hours of stirring. Thereafter, thereto was added 20 g (50.82 mmol) of 1-benzhydryl-3-(p-toluenesulfonyloxy)azetidine which has been dissolved in 90 ml of tetrahydrofuran, followed by 1 week of heating under reflux. The reaction solution was mixed with 10% citric acid aqueous solution and then tetrahydrofuran was evaporated. The resulting residue was mixed with saturated sodium bicarbonate aqueous solution, extracted with chloroform (200 ml×3) and dried over anhydrous sodium sulfate. After evaporation of the solvent, the resulting residue was purified by a silica gel column chromatography (230-400 mesh silica gel 450 ml, ethyl acetate:hexane 1:3) to yield quantitative amount of the title compound.
Quantity
17.9 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
4.07 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
90 mL
Type
solvent
Reaction Step Five

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